molecular formula C11H17Cl3N2O B1428530 1-(4-Chloro-3-methoxyphenyl)piperazine dihydrochloride CAS No. 926660-93-7

1-(4-Chloro-3-methoxyphenyl)piperazine dihydrochloride

Cat. No. B1428530
M. Wt: 299.6 g/mol
InChI Key: MEIPHNQDFQGCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383630B2

Procedure details

A 4-L beaker equipped with a mechanical stirrer was charged with tert-butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate (500 g, 1.53 mol, 1 equiv) and MeOH (1.50 L). While stirring at room temperature conc. 37% HCl (500 mL, 4 equiv) was added over 5 min. The internal temperature rose to 40° C., and the solution became thick with precipitate. After 15 min, the mixture was heated to an internal temperature of 60° C. on a hotplate. (Foaming begun at approximately 50° C. as the mixture warms.) After 2 h at 60° C., the solution was cooled to room temperature, and subsequently to 5° C. in a refrigerator. The product was collected by filtration in two batches. Each batch of the red-brown filtrate was washed with EtOAc (2×500 mL) to give a light yellow solid. The two batches were combined to afford the product (391.3 g). The filtrate was concentrated to a volume of 300 mL in vacuo and treated with hot (50° C.) MeOH (500 mL). The mixture was cooled to 5° C. in a refrigerator for 24 h. The resulting precipitate was collected by filtration and washed with EtOAc (2×200 mL) to afford an additional 44.3 g of product (total of 435.6 g, 95% yield).
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9]2)=[CH:4][C:3]=1[O:21][CH3:22].[ClH:23]>CO>[ClH:1].[ClH:23].[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)=[CH:4][C:3]=1[O:21][CH3:22] |f:3.4.5|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)N1CCN(CC1)C(=O)OC(C)(C)C)OC
Name
Quantity
1.5 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 4-L beaker equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
was added over 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
rose to 40° C.
CUSTOM
Type
CUSTOM
Details
Foaming begun at approximately 50° C. as the mixture
WAIT
Type
WAIT
Details
) After 2 h at 60° C.
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
subsequently to 5° C.
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration in two batches
WASH
Type
WASH
Details
Each batch of the red-brown filtrate was washed with EtOAc (2×500 mL)
CUSTOM
Type
CUSTOM
Details
to give a light yellow solid

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Cl.Cl.ClC1=C(C=C(C=C1)N1CCNCC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 391.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.